Mp_mastoparan MP
Description
Mp_mastoparan MP (1-phenyl-3-methyl-2-pyrazolin-5-one, PMP) is a nitrogen-containing heterocyclic compound widely studied for its role as a ligand in coordination chemistry and its bioactivity. Structurally, PMP features a pyrazolone ring with phenyl and methyl substituents, enabling versatile coordination modes with transition metals like Zn²⁺ and Cd²⁺ . Its metal complexes, such as [Zn(PMP)₂Cl]ₙ and [Cd(PMP)₂]ₙ, exhibit polymeric architectures (1D chains, 3D networks) and demonstrate antimicrobial activity against pathogens like E. coli and S. aureus . Analytical characterization employs techniques such as NMR, IR spectroscopy, and X-ray diffraction, with thermal stability and electrochemical properties assessed via thermogravimetric analysis (TGA) and cyclic voltammetry .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
INWLKLGKKMMSAL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
PMP belongs to the pyrazolone family, which shares structural similarities with other nitrogen-containing heterocycles like 8-hydroxyquinoline (8-HQ) and 2,2'-bipyridine (bpy). Below is a comparative analysis:
Key Differences
- Coordination Chemistry : PMP forms extended polymeric structures with Zn/Cd, while 8-HQ and bpy favor discrete complexes. This structural diversity impacts applications; PMP’s polymers may enhance material stability, whereas bpy’s chelates are ideal for catalysis .
- Bioactivity : PMP’s antimicrobial activity (MIC: 25–50 µg/mL for E. coli) surpasses 8-HQ’s antifungal efficacy (MIC: ~100 µg/mL for C. albicans), likely due to its ability to disrupt bacterial membranes .
- Thermal Stability : PMP-Zn complexes decompose above 300°C, outperforming 8-HQ-Cu²⁺ (~250°C), making PMP suitable for high-temperature applications .
Research Findings
- PMP vs. 8-HQ : PMP’s pyrazolone ring provides stronger π-π stacking interactions with biomolecules, enhancing DNA binding capacity (Kₐ ~10⁴ M⁻¹) compared to 8-HQ (Kₐ ~10³ M⁻¹) .
- PMP vs. bpy : Bpy’s rigid structure facilitates electron transfer in Ru complexes (used in solar cells), whereas PMP’s flexibility supports diverse coordination geometries for bioapplications .
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